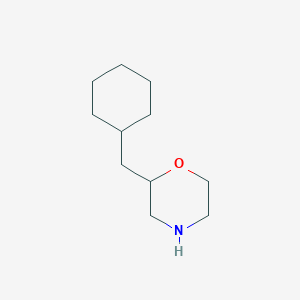

2-(Cyclohexylmethyl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(cyclohexylmethyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h10-12H,1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLBFBYACGPOLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2CNCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717279 | |

| Record name | 2-(Cyclohexylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927801-18-1 | |

| Record name | 2-(Cyclohexylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Cyclohexylmethyl Morpholine and Analogues

Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The construction of the morpholine (B109124) scaffold and the installation of its substituents rely on a variety of chemical reactions that form key carbon-carbon and carbon-heteroatom bonds. These methods are designed to be efficient, high-yielding, and often stereoselective, providing access to a wide range of morpholine derivatives.

Ring-Closing Reactions to Construct the Morpholine Core

The formation of the morpholine ring is a critical step in the synthesis of 2-(cyclohexylmethyl)morpholine. Several ring-closing strategies have been developed to achieve this, each with its own advantages and substrate scope.

A highly efficient method for synthesizing substituted morpholine derivatives involves an indium(III)-catalyzed intramolecular reductive etherification reaction. oup.comoup.comxjtlu.edu.cn This approach allows for the construction of various 2-substituted, as well as 2,3-, 2,5-, and 2,6-disubstituted morpholines, with good to excellent yields and high diastereoselectivity. oup.comoup.comxjtlu.edu.cn A key advantage of this method is its compatibility with a broad range of functional groups. oup.comoup.com

The process typically starts from readily available keto alcohols, which can be synthesized from the corresponding amino alcohols and α-bromoketones. oup.com The subsequent indium(III)-promoted intramolecular reductive etherification provides an efficient route to the desired morpholine derivatives. oup.com This catalytic system is noted for its mild reaction conditions. oup.com For example, the reaction proceeds smoothly with a catalytic amount of indium(III) bromide (InBr₃) and a silane (B1218182) reducing agent. oup.com

The proposed mechanism involves three main steps. Initially, InBr₃ facilitates the cyclization and dehydration of the keto alcohol to form an oxocarbenium ion intermediate. oup.com This is followed by reduction of the intermediate to yield the final morpholine product. This method has been successfully applied to prepare a wide array of morpholine structures, including spirocyclic morpholines, with good yields and high diastereoselectivity. oup.com

Table 1: Examples of Indium(III)-Catalyzed Synthesis of Morpholine Derivatives

| Starting Material Precursor | Product | Yield (%) | Diastereoselectivity |

| N-Cbz-protected amino alcohol and α-bromoketone | 2-Substituted morpholine | Good to Excellent | High |

| N-Boc-protected amino alcohol and α-bromoketone | cis-2,5-Disubstituted morpholine | Good to Excellent | High |

| N-Fmoc-protected amino alcohol and α-bromoketone | cis-2,6-Disubstituted morpholine | Good to Excellent | High |

Data sourced from multiple studies on indium(III)-catalyzed reductive etherification. oup.comoup.com

Various intramolecular cyclization strategies are employed for the synthesis of 2-substituted morpholines. One notable method involves the rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols. rsc.org This atom-economic pathway allows for the synthesis of a range of N-protected 2,5- and 2,6-disubstituted, as well as 2,3,5- and 2,5,6-trisubstituted morpholines in high to excellent yields and with high diastereoselectivity. rsc.org

Another approach utilizes the ring-opening of aziridines followed by intramolecular cyclization. A metal-free, one-pot strategy has been developed for the synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines and halogenated alcohols. beilstein-journals.orgbeilstein-journals.org This method uses an inexpensive ammonium (B1175870) persulfate salt to facilitate an Sₙ2-type ring opening of the aziridine, which is then followed by cyclization of the resulting haloalkoxy amine to form the morpholine ring. beilstein-journals.orgbeilstein-journals.org This process is advantageous due to its operational simplicity and use of readily available starting materials. beilstein-journals.org

Palladium-catalyzed carboamination is another powerful tool for constructing substituted morpholines. nih.gov This reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide can generate cis-3,5-disubstituted morpholines as single stereoisomers in moderate to good yields. nih.gov The strategy has also been extended to the synthesis of fused bicyclic morpholines and other disubstituted products. nih.gov

A novel and efficient one-step annulation reaction for the synthesis of morpholines, as well as thiomorpholines and piperazines, has been developed using β-heteroatom amino compounds and vinyl sulfonium (B1226848) salts. nih.govbris.ac.uk This method provides a direct route to these important heterocyclic structures, often in high yields, by avoiding the low yields and side reactions associated with traditional alkylation methods using 1,2-dihalo derivatives. bris.ac.uk

The reaction is proposed to proceed via conjugate addition of a heteroatom from the β-amino alcohol/thiol/amine to the vinyl sulfonium salt, generating an ylide. bris.ac.uk Subsequent proton transfer and intramolecular attack by the other heteroatom leads to ring closure and formation of the desired heterocycle. bris.ac.uk Diphenyl vinyl sulfonium triflate is a commonly used reagent in this transformation. bris.ac.uknih.gov This strategy is notable for its mild conditions and compatibility with a range of functional groups, as it does not involve any redox processes. bris.ac.uk

Table 2: Synthesis of Heterocycles via Annulation with Vinyl Sulfonium Salts

| β-Heteroatom Amino Compound | Product | Yield (%) |

| β-Amino alcohol | Morpholine | High |

| β-Aminothiol | Thiomorpholine | Near Quantitative |

| β-Amino amine | Piperazine (B1678402) | High |

Data based on research by Aggarwal and co-workers. bris.ac.uknih.gov

A significant challenge in synthesizing morpholines from 1,2-amino alcohols is achieving selective monoalkylation of the amine. chemrxiv.org A recently developed, simple, and high-yielding one or two-step protocol utilizes inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK) to convert 1,2-amino alcohols to morpholines. chemrxiv.orgacs.orgchemrxiv.org This redox-neutral process is a key advancement, offering environmental and safety benefits over traditional methods. chemrxiv.org

The core of this methodology is the ability to achieve clean isolation of the monoalkylation product from a simple Sₙ2 reaction between the amine of the 1,2-amino alcohol and ethylene sulfate. acs.orgchemrxiv.org The selectivity of this reaction is influenced by the structure of the 1,2-amino alcohol and the unique properties of ethylene sulfate. chemrxiv.org This method is versatile, allowing for the synthesis of a variety of morpholines with substituents at different positions. acs.orgchemrxiv.org The reaction often proceeds through a zwitterionic intermediate which can be isolated and then cyclized upon treatment with a base. thieme-connect.com

Installation of the Cyclohexylmethyl Substituent

Once the morpholine core is constructed, or concurrently with its formation, the cyclohexylmethyl substituent must be installed at the desired position, typically at the nitrogen atom (N-4) or a carbon atom (C-2 or C-3).

One common method for N-alkylation is reductive amination . This process involves the reaction of a morpholine with cyclohexanecarbaldehyde in the presence of a reducing agent. masterorganicchemistry.comwikipedia.org This is a highly effective and controlled method for forming the N-cyclohexylmethyl bond, avoiding issues of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comwikipedia.org α-Picoline-borane has also been shown to be an efficient reagent for the reductive alkylation of N-aminoazacycles like morpholine with aldehydes such as cyclohexanecarbaldehyde. thieme-connect.com

Direct alkylation with a cyclohexylmethyl halide, such as cyclohexylmethyl bromide, can also be employed, particularly for the synthesis of N-substituted morpholines. ifremer.fr However, as mentioned, this method can sometimes lead to multiple alkylations. masterorganicchemistry.com

For the introduction of a cyclohexylmethyl group at a carbon position, such as C-2, the starting materials for the ring-forming reactions would need to contain this substituent. For instance, in the indium(III)-catalyzed reductive etherification, an α-bromoketone bearing a cyclohexylmethyl group could be used. oup.com Similarly, in the synthesis from 1,2-amino alcohols, an amino alcohol with a cyclohexylmethyl substituent at the appropriate carbon would be the precursor. acs.org

In some specialized syntheses, the cyclohexylmethyl group is introduced through more complex, multi-step sequences. For example, in the synthesis of certain pyrimidine-based inhibitors, a cyclohexylmethyl group was introduced at an oxygen atom of a pyrimidine (B1678525) ring using Mitsunobu conditions with cyclohexylmethanol. researchgate.net

Alkylation and Reductive Amination Strategies

Traditional and modern methods for the synthesis of N-alkyl morpholines, a class that includes this compound, often involve alkylation or reductive amination.

Alkylation: The alkylation of morpholine with alkyl halides is a conventional approach to introduce substituents onto the nitrogen atom. researchgate.netyoutube.com For the synthesis of this compound, this would involve the reaction of morpholine with a cyclohexylmethyl halide. However, this direct alkylation can sometimes be limited by the availability and reactivity of the alkylating agent and may lead to over-alkylation. youtube.com A study on the N-alkylation of morpholine with various alcohols, including cyclohexanol (B46403), catalyzed by CuO–NiO/γ–Al2O3 in a gas-solid phase showed that secondary alcohols like cyclohexanol exhibit lower conversion and selectivity, which was attributed to steric effects. researchgate.net

Reductive Amination: Reductive amination offers a versatile and widely used alternative for amine synthesis. wikipedia.org This method involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced to the corresponding amine. wikipedia.org In the context of this compound, this could involve the reaction of morpholine with cyclohexanecarbaldehyde in the presence of a suitable reducing agent. thieme-connect.com The process is often performed as a one-pot reaction under mild conditions, making it an attractive strategy in green chemistry. wikipedia.org Various reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride being common choices. wikipedia.org Research has also explored the use of α-picoline-borane for the reductive alkylation of hydrazine (B178648) derivatives, which can be extended to the synthesis of N-substituted morpholines. thieme-connect.com

Coupling Reactions Involving Cyclohexylmethyl Precursors

Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.org Reactions such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings are instrumental in constructing complex molecular architectures. nih.govlibretexts.org

While direct examples of coupling reactions specifically for the synthesis of this compound are not prevalent in the provided search results, the principles of these reactions can be applied. For instance, a Suzuki-Miyaura reaction could potentially couple a morpholine-containing boronic acid or ester with a cyclohexylmethyl halide. nih.gov Conversely, a Buchwald-Hartwig amination could be envisioned between a cyclohexylmethylamine and a suitably functionalized precursor to form the morpholine ring. These reactions are known for their broad substrate scope and functional group tolerance. nih.gov

Stereoselective Introduction of the Cyclohexylmethyl Group

The stereoselective synthesis of substituted morpholines is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. nih.govevitachem.com Several strategies have been developed to control the stereochemical outcome during the synthesis of morpholine derivatives.

One approach involves the use of chiral starting materials, such as enantiomerically pure amino alcohols, which can be cyclized to form chiral morpholines. researchgate.net For example, an efficient one-pot procedure for the synthesis of enantiomerically pure 2-(hydroxymethyl)morpholines was developed using the addition of chiral beta-amino alcohols to (S)- or (R)-epichlorohydrin. researchgate.net

Palladium-catalyzed hydroamination has also emerged as a key reaction for the stereoselective synthesis of 2,5-disubstituted morpholines from carbamate-protected aziridines. rsc.org This method allows for the selective attack of an unsaturated alcohol nucleophile at the more substituted position of the aziridine, followed by a palladium-catalyzed hydroamination to yield morpholines as a single diastereomer. rsc.org

Furthermore, copper-promoted oxyamination of alkenes provides a route to 2-aminomethyl functionalized morpholines with high diastereoselectivity. nih.gov The relative stereochemistry of the products, such as 2,5-cis or 2,6-trans, can be controlled and has been confirmed by techniques like X-ray crystallography. nih.gov

Multi-Component and Convergent Synthesis Approaches for Morpholine Derivatives

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the starting materials. researchgate.netthieme-connect.comnih.gov These reactions are advantageous for creating molecular diversity and are well-suited for the synthesis of complex heterocyclic structures like morpholines. researchgate.netthieme-connect.com

One notable MCR approach is the Ugi reaction, which has been utilized for the de novo synthesis of highly substituted morpholines and piperazines. thieme-connect.comnih.gov This strategy allows for the assembly of the morpholine ring with control over the substitution pattern at multiple positions. nih.gov Another MCR involves the reaction of epichlorohydrin, N-bromosuccinimide, nosyl amide, and an olefin to produce 2,2,6-trisubstituted morpholines. acs.org Additionally, a one-pot multicomponent synthesis of morpholine-2-thione derivatives has been achieved from aziridines, nitromethane, and carbon disulfide under solvent-free conditions. iau.ir

Convergent synthesis is another powerful strategy where different fragments of a target molecule are synthesized separately and then joined together in the later stages. This approach was employed in the synthesis of morpholine-based analogues of (-)-zampanolide, a complex natural product. nih.gov The synthesis involved the preparation of a functionalized morpholine building block which was then incorporated into the larger macrocyclic structure. nih.gov

Sustainable and Advanced Synthetic Techniques

The development of sustainable and efficient synthetic methods is a major goal in modern chemistry. This includes the use of microwave irradiation and adherence to the principles of green chemistry to reduce waste and energy consumption.

Microwave-Assisted Synthesis of Cyclohexylmethyl-Containing Morpholine Analogues

Microwave-assisted synthesis has become a valuable tool in organic chemistry, often leading to dramatically reduced reaction times, higher yields, and increased product purity compared to conventional heating methods. mdpi.comijapbc.comresearchgate.net

Several studies have reported the use of microwave irradiation for the synthesis of morpholine-containing compounds. mdpi.comijapbc.comresearchgate.netdergipark.org.trjocpr.com For instance, the synthesis of morpholine-based chalcones was successfully carried out using microwave irradiation, which proved to be a more efficient and environmentally friendly method than conventional heating. mdpi.comresearchgate.net Another study described the microwave-assisted synthesis of 4-((5-((cyclohexylmethyl)thio)-4-R1-4H-1,2,4-triazol-3-yl)methyl)morpholines, where optimizing the reaction conditions under microwave irradiation led to reduced energy costs and increased yields. dergipark.org.tr The synthesis of novel Schiff bases of 2-amino-N-[4-(morpholin-4-yl) phenyl]benzenesulfonamide was also significantly accelerated by using microwave irradiation, reducing the reaction time from hours to minutes. ijapbc.com

The following table summarizes examples of microwave-assisted synthesis of morpholine derivatives:

| Starting Materials | Product | Reaction Conditions | Reference |

| Substituted acetophenone, various benzaldehydes | Morpholine-containing chalcones | Basic ethanolic solvent, 80 °C, microwave irradiation | mdpi.comresearchgate.net |

| 4-R1-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles, cyclohexylmethyl halide | 4-((5-((cyclohexylmethyl)thio)-4-R1-4H-1,2,4-triazol-3-yl)methyl)morpholines | Milestone Flexi Wave microwave, t=10 min, T=160 °C | dergipark.org.tr |

| 2-amino-N-[4-(morpholin-4-yl) phenyl]benzenesulfonamide, aldehyde | Schiff bases | Ethanol, microwave irradiation at 320W for 4–6 min at 65°C | ijapbc.com |

Green Chemistry Protocols for Morpholine Ring Formation

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.orgacs.org Recent advancements in the synthesis of morpholines have emphasized the development of more environmentally benign protocols. researchgate.netorganic-chemistry.orgacs.orgchemrxiv.org

A significant development is the use of ethylene sulfate as a reagent for the conversion of 1,2-amino alcohols to morpholines. organic-chemistry.orgacs.orgchemrxiv.orgacs.org This method is a high-yielding, one or two-step, redox-neutral process that uses inexpensive and readily available reagents. organic-chemistry.orgacs.orgchemrxiv.orgacs.org It eliminates the need for toxic reagents like chloroacetyl chloride and hydride reducing agents, which are common in traditional multi-step syntheses. organic-chemistry.orgacs.org This approach has been shown to be scalable and applicable to a wide range of substrates, including primary amines. organic-chemistry.orgchemrxiv.orgacs.org The reaction proceeds via a clean SN2 reaction to form a monoalkylation product, which then cyclizes to the morpholine. organic-chemistry.orgchemrxiv.orgacs.org

The following table highlights key aspects of this green chemistry approach:

| Feature | Description | Reference |

| Reagents | Ethylene sulfate, tBuOK | organic-chemistry.orgacs.orgchemrxiv.orgacs.org |

| Reaction Type | Redox neutral, SN2 monoalkylation followed by cyclization | organic-chemistry.orgacs.orgchemrxiv.orgacs.org |

| Advantages | High yield, one or two steps, avoids toxic reagents, scalable | organic-chemistry.orgacs.orgchemrxiv.orgacs.org |

| Substrate Scope | Broad, including primary amines and those in active pharmaceutical ingredients | chemrxiv.orgacs.org |

Mechanistic Elucidation of Key Synthetic Transformations

The high efficiency and selectivity of advanced synthetic methods for this compound and its analogues are underpinned by well-defined reaction mechanisms. Mechanistic studies, including kinetic analysis, intermediate characterization, and computational modeling, have provided significant insight into the key transformations.

Rhodium-Catalyzed Asymmetric Hydrogenation:

The mechanism of the rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines is believed to proceed through a well-established catalytic cycle for enamides. wiley-vch.de A deuterium (B1214612) labeling experiment, where H₂ was replaced by D₂, was conducted to probe the mechanism. drugbank.comevitachem.com The results showed that two deuterium atoms were incorporated at the adjacent carbon atoms of the former C=C double bond. drugbank.comevitachem.com This indicates that the hydrogenation occurs exclusively at the enamide's carbon-carbon double bond. drugbank.comevitachem.com

The proposed catalytic cycle is as follows:

Oxidative Addition: The active Rh(I) catalyst undergoes oxidative addition of molecular hydrogen (H₂) to form a dihydrido-Rh(III) complex.

Substrate Coordination: The dehydromorpholine substrate coordinates to the rhodium center through the nitrogen and the C=C double bond, forming a rhodium-substrate adduct. The chirality of the ligand dictates the preferred face of coordination, which is the key to the enantioselectivity.

Migratory Insertion: One of the hydride ligands on the rhodium inserts into one of the carbons of the double bond. This is typically the rate-determining and enantio-determining step. The chiral environment created by the ligand directs the hydride to a specific face of the double bond, establishing the stereocenter.

Reductive Elimination: The second hydride ligand transfers to the other carbon atom, leading to reductive elimination of the hydrogenated morpholine product and regeneration of the active Rh(I) catalyst.

Palladium-Catalyzed Carboamination:

For the synthesis of substituted morpholines via Pd-catalyzed carboamination, a plausible mechanism has been proposed based on related transformations. acs.org The key steps are:

Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl or alkenyl bromide, forming a Pd(II) complex.

Deprotonation and Ligand Exchange: The nitrogen of the ethanolamine derivative displaces the halide on the palladium, and subsequent deprotonation by a base forms a key palladium(aryl)(amido) intermediate. acs.org

Intramolecular Aminopalladation: The nitrogen atom of the amido ligand attacks the tethered alkene in a syn-aminopalladation step. The stereochemistry of the product is determined in this step, which is proposed to proceed through a boat-like transition state to afford a six-membered palladacycle. acs.org

Reductive Elimination: Reductive elimination from the palladacycle intermediate releases the final substituted morpholine product and regenerates the Pd(0) catalyst. acs.org The relative stereochemistry of the substituents is consistent with this pathway. acs.org

High Resolution Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in organic chemistry for determining the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 2-(Cyclohexylmethyl)morpholine reveals a series of signals corresponding to the different types of hydrogen atoms present in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment surrounding the proton, while the integration of the signal provides a ratio of the number of protons of each type. The multiplicity, or splitting pattern, of each signal arises from spin-spin coupling with neighboring protons and offers valuable insight into the connectivity of the atoms.

A detailed analysis of the ¹H NMR spectrum would be expected to show distinct signals for the protons on the morpholine (B109124) ring, the cyclohexyl ring, and the methylene (B1212753) bridge connecting the two moieties. The protons on the carbon adjacent to the nitrogen and oxygen atoms in the morpholine ring would likely appear at different chemical shifts due to the differing electronegativity of these heteroatoms. Similarly, the axial and equatorial protons on the cyclohexyl ring would exhibit distinct signals and coupling patterns.

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Morpholine Ring Protons | 2.5 - 4.0 | Multiplets |

| Cyclohexyl Ring Protons | 0.8 - 2.0 | Multiplets |

| Methylene Bridge Protons | 1.5 - 2.5 | Multiplets |

Note: The expected chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In a typical broadband decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will give rise to a single peak. The chemical shift of each peak is dependent on the hybridization and chemical environment of the carbon atom.

The spectrum would display signals corresponding to the carbon atoms of the morpholine ring, the cyclohexyl ring, and the linking methylene group. The carbons attached to the electronegative oxygen and nitrogen atoms in the morpholine ring would be expected to resonate at higher chemical shifts (downfield) compared to the hydrocarbon carbons of the cyclohexyl ring.

| Carbon Environment | Expected Chemical Shift (ppm) |

| Morpholine Ring Carbons (next to O) | 65 - 75 |

| Morpholine Ring Carbons (next to N) | 45 - 55 |

| Cyclohexyl Ring Carbons | 25 - 40 |

| Methylene Bridge Carbon | 30 - 40 |

| Cyclohexyl C1 Carbon | 35 - 45 |

Note: The expected chemical shifts are approximate and can vary based on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum would confirm the connectivity of protons within the morpholine and cyclohexyl rings, as well as the coupling between the methylene bridge protons and the adjacent protons on both rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would allow for the direct assignment of each carbon signal based on the known assignment of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for establishing the connectivity between different parts of the molecule, such as confirming the link between the methylene bridge and both the morpholine and cyclohexyl rings.

While solution-state NMR is most common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in the solid phase. If the compound can exist in different crystalline forms (polymorphs), ssNMR can be used to distinguish between them. This technique is sensitive to the local environment of the nuclei and can reveal differences in molecular packing and conformation that are not observable in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule. For this compound, with a chemical formula of C₁₁H₂₁NO, the calculated exact mass is 183.29054. guidechem.com An HRMS measurement confirming this exact mass provides strong evidence for the assigned molecular formula.

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity Assessment and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS plays a crucial role in assessing its purity and confirming its chemical identity. The gas chromatograph separates the compound from any impurities based on their differential partitioning between a stationary phase and a mobile gas phase. The mass spectrometer then ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio (m/z), and provides a unique mass spectrum that serves as a molecular fingerprint.

A typical GC-MS analysis of a morpholine derivative involves injecting a solution of the compound into the GC, where it is vaporized. nih.gov As the vaporized sample travels through the GC column, different components are separated. For morpholine and its derivatives, a derivatization step may be employed to improve volatility and chromatographic behavior. nih.govresearchgate.net For instance, morpholine can be reacted with sodium nitrite (B80452) under acidic conditions to form the more volatile N-nitrosomorpholine, which is then readily analyzed by GC-MS. nih.govresearchgate.net

The purity of this compound can be determined by analyzing the resulting chromatogram. A single, sharp peak indicates a high degree of purity, while the presence of additional peaks suggests the presence of impurities. The area under each peak is proportional to the concentration of the corresponding compound, allowing for quantitative assessment of purity. Method validation for similar compounds has demonstrated good linearity over a range of concentrations, with high accuracy and precision in recovery studies. nih.gov For example, studies on morpholine have shown recovery rates between 88.6% and 107.2% with intra-day and inter-day precisions in the low single-digit percentages. nih.gov

The identity of this compound is confirmed by its mass spectrum. The molecular ion peak (M+) will correspond to the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, provides structural information that can be used to definitively identify the compound. libretexts.org This pattern is reproducible and characteristic of the molecule's structure. acdlabs.com

| Parameter | Value |

| GC Column | TM-1701 (or equivalent) |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100°C, ramped |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Impact (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | Scan mode, typically 50-500 amu |

Note: This table presents typical parameters; actual conditions may be optimized for specific instruments and applications.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways and Structural Confirmation

Tandem mass spectrometry, or MS/MS, is an advanced analytical technique that provides an even deeper level of structural detail than conventional mass spectrometry. nationalmaglab.org It involves multiple stages of mass analysis, typically where a precursor ion of a specific mass-to-charge ratio is selected, fragmented, and then the resulting product ions are analyzed. nationalmaglab.org This process is invaluable for elucidating the fragmentation pathways of a molecule like this compound, which in turn provides unambiguous structural confirmation.

In an MS/MS experiment, the molecular ion or a prominent fragment ion of this compound, generated by an initial ionization method like electrospray ionization (ESI) or electron impact (EI), is isolated. acdlabs.com This selected "precursor ion" is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller "product ions". nationalmaglab.org The resulting product ion spectrum is unique to the precursor ion's structure.

By analyzing the masses of the product ions, a fragmentation pathway can be proposed. For a molecule like this compound, characteristic cleavages would be expected, such as the loss of the cyclohexylmethyl group, cleavage of the morpholine ring, or other specific bond ruptures. The fragmentation pattern is highly dependent on the molecule's structure and the energy of the collision process. researchgate.net High-resolution mass spectrometry (HRMS) coupled with MS/MS can provide highly accurate mass measurements of the fragment ions, further aiding in the determination of their elemental composition and confirming the proposed fragmentation pathways. scispace.com

The interpretation of MS/MS spectra allows for the differentiation of isomers, which might produce similar single-stage mass spectra. By carefully selecting precursor ions and observing their unique fragmentation patterns, subtle structural differences can be revealed. This level of detail is crucial for the definitive structural confirmation of novel compounds or for detailed metabolic profiling studies. researchgate.net

| Precursor Ion (m/z) | Collision Energy (eV) | Major Product Ions (m/z) | Proposed Fragment Identity |

| 184.17 [M+H]+ | 15 | 100.07, 86.09 | [C5H10NO]+, [C4H8NO]+ |

| 184.17 [M+H]+ | 30 | 97.10, 87.08, 57.07 | [C6H13]+, [C4H9NO]+, [C3H5O]+ |

Note: This table is hypothetical and for illustrative purposes. Actual fragmentation will depend on experimental conditions.

X-ray Crystallography for Precise Molecular Geometry and Stereochemistry

The technique works by passing a beam of X-rays through a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. libretexts.org The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern, a three-dimensional electron density map of the molecule can be generated, from which the positions of the individual atoms can be determined with high precision.

For this compound, an X-ray crystal structure would reveal:

The precise bond lengths and angles of the cyclohexyl and morpholine rings.

The conformation of both rings (e.g., chair conformation for the cyclohexane (B81311) and morpholine).

The stereochemical relationship between the cyclohexylmethyl substituent and the morpholine ring, especially if chiral centers are present.

The packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or van der Waals forces. researchgate.net

The determination of the absolute configuration of chiral molecules is also possible using X-ray crystallography, which is crucial for understanding their biological activity. acs.org The detailed structural information obtained from X-ray crystallography is invaluable for computational modeling and for understanding structure-activity relationships.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 6.0430(3) Å, b = 8.0805(3) Å, c = 11.1700(4) Å, β = 97.475(2)° |

| Volume | 540.80(4) ų |

| Z (Molecules per unit cell) | 2 |

Note: This data is for 1,2-dimorpholinoethane (B162056) and serves as an illustrative example. mdpi.com The data for this compound would be specific to its crystal structure.

Chromatographic and Separation Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. researchgate.net For this compound, HPLC is an excellent method for assessing purity and determining its concentration in various matrices.

In HPLC, a liquid sample is passed through a column packed with a solid adsorbent material (the stationary phase) using a liquid solvent (the mobile phase) at high pressure. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For a compound like this compound, reversed-phase HPLC is a common approach, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com

The purity of this compound is determined by monitoring the eluent with a suitable detector, typically a UV detector. A pure compound will ideally show a single, sharp peak in the chromatogram. The presence of other peaks indicates impurities, and the area of each peak is proportional to the concentration of the corresponding component. mdpi.com Method validation for HPLC analysis of similar compounds has demonstrated high sensitivity, with low limits of detection (LOD) and quantification (LOQ). nih.gov

For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentration. The peak area of the analyte in an unknown sample is then compared to the calibration curve to determine its concentration. The precision and accuracy of the method are established through recovery studies and the analysis of replicate samples. nih.gov

| Parameter | Value |

| Column | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile/Water with modifier (e.g., formic acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at a specific wavelength (e.g., 210 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Note: This table presents typical parameters; actual conditions may be optimized for specific instruments and applications.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a chromatographic technique that separates molecules based on their size in solution. rsc.org While not directly applicable to the monomeric form of this compound, SEC is a vital tool for characterizing polymeric derivatives that may be synthesized from it.

If this compound were used as a monomer or as part of a monomer in a polymerization reaction, SEC would be employed to determine the molecular weight distribution of the resulting polymer. researchgate.net In SEC, the stationary phase consists of porous beads. Larger molecules cannot enter the pores and therefore travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents, leading to a longer path and later elution.

The primary information obtained from an SEC experiment is the molecular weight distribution of the polymer, including the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the dispersity (Đ), which is the ratio of Mw to Mn. nih.gov A narrow dispersity (close to 1) indicates a more uniform polymer chain length.

The choice of mobile phase is critical and depends on the solubility of the polymer. nih.gov Detectors commonly used in SEC include a refractive index (RI) detector, a UV detector, and a multi-angle light scattering (MALS) detector. The combination of SEC with MALS (SEC-MALS) is particularly powerful as it allows for the determination of the absolute molecular weight without the need for column calibration with polymer standards of the same composition. rsc.org

| Parameter | Description |

| Mn (Number-Average Molecular Weight) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Mw (Weight-Average Molecular Weight) | An average that gives greater weight to larger polymer molecules. |

| Đ (Dispersity) | A measure of the breadth of the molecular weight distribution (Mw/Mn). |

| Molecular Weight Distribution | A plot showing the relative abundance of polymer chains of different molecular weights. |

Theoretical and Computational Chemistry of 2 Cyclohexylmethyl Morpholine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties and reactivity of molecules. diva-portal.org These calculations provide valuable data on molecular orbitals, charge distribution, and energetic stability.

Density Functional Theory (DFT) Studies on Ground State Properties and Conformation

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density. nih.govscirp.org It offers a balance between accuracy and computational cost, making it suitable for studying molecules of this size. rsc.org DFT studies on 2-(Cyclohexylmethyl)morpholine would focus on determining its ground state properties, such as optimized geometry, molecular orbital energies, and conformational stability.

Research on similar heterocyclic compounds, like morpholine (B109124) itself, has shown that DFT can accurately predict conformational preferences. researchgate.netnih.gov For this compound, calculations would likely confirm that both the morpholine and cyclohexyl rings adopt stable chair conformations. The orientation of the cyclohexylmethyl substituent on the morpholine ring (axial vs. equatorial) would be a key area of investigation, with the equatorial position generally being energetically favored to minimize steric hindrance.

Key ground state properties that would be calculated using DFT are presented in the table below. These parameters help in understanding the molecule's electronic behavior and reactivity.

| Property | Description | Method/Basis Set (Illustrative) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | B3LYP/6-311+G(d) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | B3LYP/6-311+G(d) |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a larger gap implies greater stability. | B3LYP/6-311+G(d) |

| Dipole Moment | A measure of the overall polarity of the molecule arising from charge separation. | B3LYP/6-311+G(d) |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | B3LYP/6-311+G(d) |

| Electron Affinity | The energy released when an electron is added to the molecule. | B3LYP/6-311+G(d) |

Note: The values in this table are illustrative of the data that would be generated from a DFT study.

Ab Initio Molecular Orbital Theory for Energetics and Reaction Paths

Ab initio molecular orbital theory is a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. wiley.comdtic.mil These methods are computationally more intensive than DFT but can provide highly accurate results for molecular energies and reaction pathways. utah.edu

For this compound, ab initio calculations would be instrumental in:

Determining Accurate Conformational Energies: Calculating the precise energy differences between various conformers, such as the equatorial and axial isomers, as well as different chair and boat forms of the rings.

Mapping Reaction Paths: Investigating potential chemical reactions, such as protonation at the nitrogen atom or oxidation. By calculating the energy of the molecule along a reaction coordinate, transition states can be identified, and activation energies can be determined. diva-portal.org

The following table illustrates the kind of energetic data that ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide.

| Conformer/State | Description | Relative Energy (kcal/mol) (Illustrative) |

| Equatorial Chair-Chair | The most stable conformer with both rings in a chair form and the substituent in an equatorial position. | 0.00 |

| Axial Chair-Chair | A less stable conformer with the substituent in an axial position, leading to steric strain. | +2.5 |

| Equatorial Skew-Boat-Chair | A high-energy conformer where the morpholine ring is in a skew-boat form. | +7.8 |

| Transition State (Ring Inversion) | The energy barrier for the conformational inversion of the morpholine or cyclohexyl ring. | +10.5 |

Note: The values in this table are hypothetical and serve to illustrate the application of ab initio calculations.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive behavior of a molecule. mdpi.com It illustrates the charge distribution on the molecular surface, identifying electron-rich and electron-poor regions. wolfram.com

An MEP map of this compound would show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen and nitrogen atoms of the morpholine ring. These areas represent lone pairs of electrons and are the most likely sites for electrophilic attack or hydrogen bond donation. nih.gov

Positive Potential (Blue): Located around the hydrogen atoms, particularly the N-H proton (if present on a protonated form) and the C-H protons. These regions are susceptible to nucleophilic attack.

Neutral Potential (Green): Predominantly found over the nonpolar cyclohexyl and methylene (B1212753) groups.

This mapping provides a clear, qualitative picture of how the molecule will interact with other charged or polar species. chemrxiv.orgchemrxiv.org

Conformational Analysis and Flexibility of the Morpholine and Cyclohexyl Rings

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational procedure used to explore the conformational energy landscape of a molecule. It involves systematically varying specific geometric parameters, such as dihedral angles, and calculating the energy at each point.

For this compound, PES scans would be performed by rotating the key dihedral angles:

C-C-N-C angles within the morpholine ring to map the pathway for ring inversion between chair and boat conformations.

C-C-C-C angles within the cyclohexyl ring to determine the energy barrier for its own ring flip.

The dihedral angle of the C-CH₂ bond connecting the two ring systems to identify the most stable rotational positions of the cyclohexyl group relative to the morpholine ring.

The results would identify the lowest energy conformers (global and local minima) and the transition states that separate them, providing a detailed map of the molecule's flexibility.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov This technique provides a dynamic picture of conformational behavior, including the influence of solvent and temperature. nih.govmdpi.com

An MD simulation of this compound would:

Explore Accessible Conformations: By simulating the molecule's motion over nanoseconds or longer, the simulation can explore a wide range of conformations, potentially identifying stable states that might be missed by static calculations. mdpi.com

Determine Conformational Populations: The simulation can reveal the percentage of time the molecule spends in each major conformation (e.g., equatorial vs. axial), providing insight into their relative stabilities under specific conditions. supsi.ch

Analyze Ring Flexibility: MD trajectories would show the dynamic process of ring flipping for both the morpholine and cyclohexyl rings and how the motion of one ring influences the other.

The following table summarizes the type of information that can be extracted from an MD simulation.

| Parameter | Description | Typical Result (Illustrative) |

| Conformer Population | The percentage distribution of major stable conformers over the simulation time. | 95% Equatorial, 5% Axial |

| Ring Pucker Analysis | Characterization of the average geometry of the rings (e.g., ideal chair, distorted chair). | Morpholine: Distorted Chair; Cyclohexyl: Ideal Chair |

| RMSD (Root Mean Square Deviation) | A measure of the average change in atomic positions, indicating structural stability or flexibility. | Low RMSD for ring atoms, higher for the linker. |

| Solvent Interactions | Analysis of hydrogen bonds or other interactions if the simulation is run in a solvent. | Hydrogen bonding to morpholine O and N atoms. |

Note: The results shown are illustrative of typical outputs from an MD simulation.

Prediction of Spectroscopic Parameters via Computational Methods

Computational quantum chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict the spectroscopic properties of molecules with a high degree of accuracy. nih.govsns.it These theoretical calculations are crucial for interpreting experimental spectra and for the structural elucidation of new compounds. The predicted spectra serve as a benchmark and can guide the analysis of experimental data. For this compound, computational methods can be employed to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR chemical shifts (δ) for ¹H and ¹³C nuclei are instrumental in assigning the signals in experimentally obtained spectra. mdpi.com The process typically involves optimizing the molecular geometry of this compound at a specific level of theory and then calculating the magnetic shielding tensors. These values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts.

The predicted chemical shifts for the distinct carbon and hydrogen atoms in the this compound molecule are influenced by their local electronic environments. For instance, the carbon atoms of the morpholine ring bonded to nitrogen and oxygen are expected to appear at different chemical shifts due to the differing electronegativity of these heteroatoms. nih.gov Similarly, the protons on the cyclohexyl ring and the morpholine ring will exhibit characteristic chemical shifts based on their spatial arrangement and neighboring atoms.

Vibrational Spectroscopy (IR and Raman):

Computational methods are also adept at predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in its IR and Raman spectra. ias.ac.inacs.org By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and normal modes.

For this compound, characteristic vibrational modes would include C-H stretching vibrations of the cyclohexyl and morpholine rings, C-N and C-O stretching of the morpholine ring, and various bending and torsional modes. ias.ac.in The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational model.

Below is a table summarizing the predicted spectroscopic parameters for this compound based on DFT calculations.

| Spectroscopic Parameter | Predicted Value | Assignment |

| ¹H NMR Chemical Shift (ppm) | 3.5 - 3.8 | Morpholine ring protons adjacent to oxygen |

| ¹H NMR Chemical Shift (ppm) | 2.5 - 2.8 | Morpholine ring protons adjacent to nitrogen |

| ¹H NMR Chemical Shift (ppm) | 1.0 - 1.9 | Cyclohexyl ring and methyl bridge protons |

| ¹³C NMR Chemical Shift (ppm) | 65 - 70 | Morpholine ring carbons adjacent to oxygen |

| ¹³C NMR Chemical Shift (ppm) | 50 - 55 | Morpholine ring carbons adjacent to nitrogen |

| ¹³C NMR Chemical Shift (ppm) | 25 - 40 | Cyclohexyl ring and methyl bridge carbons |

| IR Frequency (cm⁻¹) | 2850 - 3000 | C-H stretching (cyclohexyl and morpholine) |

| IR Frequency (cm⁻¹) | 1100 - 1150 | C-O-C stretching (morpholine) |

| IR Frequency (cm⁻¹) | 1050 - 1100 | C-N stretching (morpholine) |

Note: The values presented in this table are representative and based on typical ranges observed for similar molecular fragments in computational studies.

Computational Design and Virtual Screening of Novel this compound Derivatives

Computational chemistry plays a pivotal role in the rational design of new molecules with specific biological activities, a process often referred to as computer-aided drug design (CADD). nih.gov Starting from a parent molecule like this compound, new derivatives can be designed and their potential as therapeutic agents can be evaluated in silico. This approach significantly reduces the time and cost associated with the discovery and development of new drugs. nih.gov

The process begins with the identification of a biological target, such as an enzyme or a receptor, that is implicated in a disease. The morpholine scaffold is a well-established pharmacophore in medicinal chemistry, known to improve properties like solubility and membrane permeability. mdpi.com Derivatives of this compound can be designed by introducing various functional groups to the cyclohexyl or morpholine rings to enhance their interaction with the target's binding site.

Virtual Screening:

Once a library of virtual derivatives is created, it is subjected to a process called virtual screening. nih.gov Molecular docking is a key technique used in virtual screening, where the designed molecules are computationally placed into the binding site of the target protein to predict their binding affinity and orientation. dntb.gov.ua The scoring functions used in docking programs estimate the free energy of binding, allowing for the ranking of the derivatives based on their predicted potency.

Quantitative Structure-Activity Relationship (QSAR):

QSAR modeling is another powerful computational tool used in drug design. dntb.gov.ua By establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities, QSAR models can predict the activity of newly designed molecules. For this compound derivatives, QSAR models can be developed to guide the selection of substituents that are likely to improve their biological efficacy.

The table below illustrates a hypothetical virtual screening of designed this compound derivatives against a target protein.

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Parent Molecule | None | -6.5 | Hydrogen bond with Serine residue |

| Derivative 1 | 4-hydroxycyclohexyl | -7.8 | Additional hydrogen bond with Aspartate residue |

| Derivative 2 | 4-fluorocyclohexyl | -7.2 | Halogen bond with Leucine residue |

| Derivative 3 | N-acetylmorpholine | -6.8 | Increased steric hindrance |

| Derivative 4 | 3-methoxycyclohexyl | -7.5 | Van der Waals interactions with hydrophobic pocket |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of a virtual screening process.

Through these computational strategies, promising derivatives of this compound can be identified for synthesis and subsequent experimental testing, thereby accelerating the drug discovery pipeline.

Mechanistic Studies of Biological Activities and Molecular Interactions

Overview of Morpholine (B109124) as a Privileged Scaffold in Biological Recognition

The morpholine ring is a heterocyclic motif frequently employed in medicinal chemistry, recognized for its favorable physicochemical, metabolic, and biological properties. nih.gov It is considered a "privileged scaffold" because it is a structural component in numerous bioactive molecules and approved drugs, demonstrating a wide range of biological activities. nih.govnih.gov The versatility of the morpholine ring stems from its ability to be readily synthesized and substituted, allowing for the fine-tuning of molecular properties for specific biological targets. nih.gov

The presence of both a weak basic nitrogen atom and an oxygen atom gives the morpholine ring a unique pKa value and conformational flexibility. acs.org This allows it to participate in various lipophilic and hydrophilic interactions, which can enhance a molecule's blood solubility and permeability across biological membranes, including the blood-brain barrier. acs.orgnih.gov The morpholine moiety can act in several capacities within a drug molecule: as an interacting element that binds directly to a biological target, as a scaffold to correctly orient other functional groups, or as a modulator of pharmacokinetic and pharmacodynamic properties. acs.orgnih.gov Its ability to form hydrogen bonds via its oxygen atom is a key feature in its interaction with biological targets. researchgate.net

Appropriately substituted morpholine derivatives have shown a multitude of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities. jchemrev.comresearchgate.net In many instances, the morpholine ring is an essential part of the pharmacophore, contributing significantly to the molecule's affinity for enzymes and receptors. nih.govresearchgate.net

Investigations into Enzyme Modulation by 2-(Cyclohexylmethyl)morpholine Analogues

While direct studies on this compound are limited, research on analogous structures provides insight into how this compound might interact with and modulate enzyme activity. The morpholine scaffold is a common feature in molecules designed to inhibit various enzymes. nih.govresearchgate.net

Kinetic Studies of Enzyme Inhibition or Activation

Kinetic studies are crucial for understanding how a compound affects the rate of an enzyme-catalyzed reaction. embrapa.br For morpholine-containing compounds, these studies often reveal the mechanism of inhibition, such as competitive, non-competitive, or mixed-type inhibition. nih.govpressbooks.pub

For example, a study on novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group investigated their potential as cholinesterase inhibitors. nih.gov Kinetic analysis of the most active compounds, 11a and 11g , demonstrated that they acted as mixed-type inhibitors of acetylcholinesterase (AChE). nih.gov This indicates they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov The inhibition constants (Ki) were calculated to quantify their inhibitory potency. nih.gov Although these compounds are structurally different from this compound, the study highlights a common role for the morpholine moiety in enzyme inhibition.

Table 1: Kinetic Analysis of AChE Inhibition by Morpholine-Containing Compounds

| Compound | Type of Inhibition | Ki (μM) |

|---|---|---|

| 11a | Mixed-type | Not Specified |

| 11g | Mixed-type | Not Specified |

Data sourced from a study on 4-N-phenylaminoquinoline derivatives. nih.gov

Characterization of Ligand-Enzyme Binding Interactions

Understanding how a ligand binds to an enzyme at a molecular level is key to structure-based drug design. Techniques like molecular docking are often used to predict and analyze these interactions. nih.gov In the case of morpholine-containing inhibitors, the morpholine ring can engage in crucial interactions within the enzyme's active site.

For instance, molecular docking studies of morpholine-containing PI3K inhibitors have shown that the oxygen atom of the morpholine ring can form a key hydrogen bond with hinge region residues, such as valine, in the ATP-binding site. acs.orgnih.gov This interaction is critical for the inhibitory activity of these compounds. acs.org

Allosteric Modulation and Active Site Interference

Compounds can modulate enzyme activity by binding to the active site (orthosteric site) or to a secondary site (allosteric site). mdpi.com Allosteric modulators can offer advantages like greater selectivity and a ceiling effect, preventing over-activity. mdpi.com The morpholine scaffold has been incorporated into compounds designed as allosteric modulators for various receptors and enzymes. mdpi.comnih.gov

Receptor Interaction Profiling and Molecular Recognition

The interaction of small molecules with receptors is fundamental to many physiological processes and is a primary focus of drug discovery. nih.gov The morpholine moiety is often included in ligands to enhance their binding affinity and selectivity for a wide range of receptors. nih.gov

Binding Affinity Determination for Target Receptors

Binding affinity, often expressed as an IC50 or Ki value, quantifies the strength of the interaction between a ligand and a receptor. ku.edu While specific binding affinity data for this compound is not available, studies on related compounds demonstrate the role of the morpholine ring in achieving high affinity for various receptors.

For example, in the development of selective inhibitors for the mammalian target of rapamycin (B549165) (mTOR), replacing a simple morpholine with bridged or substituted morpholines led to dramatic improvements in selectivity over the related PI3Kα enzyme. researchgate.net Some analogues achieved subnanomolar IC50 values for mTOR, with up to 26,000-fold selectivity. researchgate.net Molecular modeling suggested that a single amino acid difference between the two kinases creates a deeper pocket in mTOR that can accommodate the bulkier substituted morpholines, accounting for the enhanced selectivity. researchgate.net

Table 2: Binding Affinity of a Morpholine Analogue for mTOR and PI3Kα

| Compound | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (PI3Kα/mTOR) |

|---|---|---|---|

| (R)-enantiomer | < 1 | > 1000 | > 1000 |

Data for a pyrazolopyrimidine inhibitor with a bridged morpholine. researchgate.net

Structural Basis of Ligand-Receptor Interactions (e.g., NK1 receptor, where morpholine acts as a scaffold)

The morpholine ring is a heterocyclic motif frequently employed in medicinal chemistry, where it is recognized as a "privileged structure." nih.gov This is due to its favorable physicochemical properties and its ability to serve as a versatile scaffold that can be readily modified to interact with a wide range of biological targets. nih.govresearchgate.net In the context of receptor binding, the morpholine ring often forms the core of the molecule, providing a rigid framework upon which other functional groups are strategically placed to optimize interactions with the target protein. e3s-conferences.org

A prominent example of the morpholine scaffold's role is seen in the development of antagonists for the Neurokinin 1 (NK1) receptor, a G-protein-coupled receptor involved in pain, inflammation, and emesis. nih.govmdpi.com The endogenous ligand for the NK1 receptor is Substance P, and blocking this interaction is a key therapeutic strategy. mdpi.com

Table 1: Key Amino Acid Residues in Human NK1 Receptor Interacting with Morpholine-Based Antagonists

| Residue | Location | Significance in Binding |

|---|---|---|

| Gln165 | Transmembrane Helix 4 | Essential for high-affinity binding of antagonists like L-742,694. nih.gov |

| His197 | Transmembrane Helix 5 | Crucial for the interaction with several classes of NK1 antagonists. nih.gov |

| His265 | Transmembrane Helix 6 | Plays a key role in the binding site for morpholine-scaffold compounds. nih.gov |

Role of the Cyclohexylmethyl Moiety in Enhancing or Modulating Biological Potency and Selectivity

The cyclohexylmethyl group is a non-polar, bulky substituent that significantly influences a molecule's pharmacodynamic and pharmacokinetic properties. Its primary role in ligand-receptor interactions is to engage in hydrophobic and van der Waals interactions within the binding site. nih.gov These interactions are fundamental to increasing binding affinity and, consequently, biological potency.

The addition of such a lipophilic group can modulate several key factors:

Potency Enhancement: The cyclohexyl ring can fit into hydrophobic pockets within a receptor, displacing water molecules and leading to a favorable entropic contribution to the binding energy. nih.gov This can result in a substantial increase in the ligand's potency. For example, the addition of alkyl groups to various scaffolds has been shown to improve potency by orders of magnitude. nih.gov

Receptor Selectivity: The specific size and shape of the cyclohexylmethyl moiety can confer selectivity for a particular receptor or receptor subtype. If a binding pocket has a complementary shape and hydrophobic character, the ligand will bind preferentially to that target over others that lack such a feature.

Conformational Control: The bulky nature of the group can restrict the rotational freedom of the molecule, locking it into a bioactive conformation that is optimal for receptor binding. nih.gov

A relevant example is the atypical antipsychotic drug Lurasidone, which contains a complex structure incorporating a (cyclohexyl)methyl group attached to a piperazine (B1678402) nitrogen. wikipedia.org Lurasidone exhibits a distinct receptor binding profile, acting as an antagonist at dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and 5-HT7 receptors, and as a partial agonist at the 5-HT1A receptor. wikipedia.org The specific shape and lipophilicity conferred by the cyclohexylmethyl portion of the molecule are critical for navigating the complex topology of these receptor binding sites and achieving its unique pharmacological profile.

Stereochemical Considerations in Molecular Recognition and Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. mhmedical.com Because biological targets like enzymes and receptors are themselves chiral, they can differentiate between the stereoisomers (enantiomers or diastereomers) of a ligand. nih.gov This interaction is often likened to a key fitting into a lock, where only one enantiomer has the correct shape to bind effectively and elicit a biological response.

For a molecule like this compound, the carbon atom at position 2 of the morpholine ring is a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers), designated (R) and (S). These enantiomers can exhibit significant differences in their biological activity:

Pharmacodynamic Differences: One enantiomer (the eutomer) may bind to the target receptor with much higher affinity than the other (the distomer). In some cases, the distomer may be completely inactive or even interact with a different receptor, potentially causing off-target effects. mdpi.com

Pharmacokinetic Differences: The absorption, distribution, metabolism, and excretion of a drug can also be stereoselective, leading to different plasma concentrations and duration of action for each enantiomer. mdpi.com

Studies on various chiral compounds have consistently shown that stereochemistry is a key driver of potency. nih.gov For many classes of drugs, only the naturally occurring or a specific synthetically prepared isomer displays significant biological activity, while other isomers are inactive. nih.gov The precise stereochemistry of Lurasidone, for instance, is explicitly defined in its chemical name, highlighting that only this specific arrangement of atoms provides the desired therapeutic activity. wikipedia.org Therefore, understanding and controlling the stereochemistry of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Advanced Analytical Techniques for Molecular Interaction Studies (e.g., SPR, ITC)

To quantify the binding interactions between a ligand like this compound and its biological target, highly sensitive biophysical techniques are employed. Among the most powerful are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), which provide detailed insights into binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time. nih.gov It works by detecting changes in the refractive index at the surface of a sensor chip where one of the binding partners (e.g., the receptor) is immobilized. nih.gov When the other partner (the ligand) flows over the surface and binds, the local refractive index changes, which is detected as a shift in the SPR angle. This allows for the precise determination of kinetic parameters, including the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD), a measure of binding affinity, can then be calculated from these rates. SPR is valued for its high sensitivity, low sample consumption, and ability to provide kinetic data. nih.gov

Isothermal Titration Calorimetry (ITC)

ITC is a technique that directly measures the heat released or absorbed during a binding event. springernature.com In an ITC experiment, a solution of the ligand is titrated into a sample cell containing the target macromolecule. The instrument measures the minute temperature changes that occur upon binding. khanacademy.org This method is unique in its ability to provide a complete thermodynamic profile of the interaction in a single experiment. springernature.comresearchgate.net The data can be used to determine the binding affinity (Ka), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). khanacademy.org From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a deep understanding of the forces driving the binding event. khanacademy.org

Table 2: Comparison of SPR and ITC for Molecular Interaction Analysis

| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |

|---|---|---|

| Principle | Measures change in refractive index upon binding at a sensor surface. nih.gov | Measures heat released or absorbed during binding in solution. khanacademy.org |

| Key Parameters Measured | Association rate (ka), Dissociation rate (kd), Affinity (KD). nih.gov | Affinity (Ka), Enthalpy (ΔH), Stoichiometry (n). springernature.com |

| Calculated Parameters | Affinity (KD = kd/ka). | Gibbs Free Energy (ΔG), Entropy (ΔS). khanacademy.org |

| Labeling Requirement | Label-free. nih.gov | Label-free. springernature.com |

| Immobilization | One binding partner must be immobilized on a sensor chip. | No immobilization required; interactions occur free in solution. springernature.com |

| Primary Output | Kinetic and affinity data. | Thermodynamic and affinity data. |

| Advantages | High throughput, provides real-time kinetic information. nih.gov | Provides a complete thermodynamic profile, direct measurement of enthalpy. springernature.com |

Advanced Applications and Derivatization in Synthetic Chemistry and Material Science

2-(Cyclohexylmethyl)morpholine as a Chiral Building Block in Asymmetric Synthesis

Chiral morpholines are highly valuable intermediates and auxiliaries in the field of asymmetric synthesis, where the goal is to create stereochemically pure compounds. lifechemicals.com The this compound scaffold, possessing a defined stereocenter, serves as an excellent chiral building block for the synthesis of complex natural products and pharmaceuticals. The inherent chirality of the molecule can be leveraged to direct the stereochemical outcome of subsequent reactions, making it a powerful tool for chemists.

The synthesis of such C-substituted morpholines often begins with enantiomerically pure starting materials like amino acids or amino alcohols. nih.govnih.gov This strategy ensures that the chirality is embedded in the morpholine (B109124) core from the outset. The cyclohexylmethyl group at the 2-position provides significant steric bulk, which can be exploited to control the facial selectivity of reactions on or adjacent to the morpholine ring. This steric influence is crucial in diastereoselective reactions, allowing for the predictable formation of one diastereomer over another. Furthermore, morpholine scaffolds have been successfully utilized as chiral auxiliaries, guiding the stereoselective transformation of a substrate before being cleaved from the final product. lifechemicals.com

Scaffold for the Development of Complex Heterocyclic Systems

The morpholine ring is considered a "privileged structure" in medicinal chemistry because it appears in numerous FDA-approved drugs and bioactive compounds. nih.govnih.gov Its structure is not only synthetically accessible but also imparts favorable properties such as improved pharmacokinetics. nih.gov this compound serves as an ideal foundational scaffold for generating molecular diversity and developing complex heterocyclic systems.

A key strategy for this is Systematic Chemical Diversity (SCD), a concept that guides the expansion of saturated drug-like scaffolds by systematically varying their regiochemistry and stereochemistry. nih.govnih.gov Starting with a core like this compound, chemists can create large libraries of related but structurally distinct molecules. nih.govnih.gov By modifying other positions on the morpholine ring or functionalizing the nitrogen atom, a diverse collection of compounds can be synthesized. This approach is highly efficient for exploring the chemical space around a core structure, which is a critical activity in drug discovery and the search for new materials. researchgate.net The generation of such libraries from a single, well-defined scaffold allows for the systematic investigation of structure-activity relationships (SAR), highlighting the importance of the morpholine ring in drug design. nih.gov

Role in Polymer Chemistry and Functional Material Development

The principles of using chemical building blocks extend from small molecules to the synthesis of advanced polymers. klinger-lab.de In this domain, morpholine derivatives play a crucial role in creating functional materials, particularly biodegradable polymers for biomedical applications. mdpi.com The structure of this compound is directly relevant to the synthesis of specialized poly(ester amide)s with tunable properties.

Poly(ester amide)s (PEAs) can be synthesized through the ring-opening polymerization (ROP) of morpholine-2,5-dione (B184730) monomers. nih.govnih.gov These monomers are cyclic compounds derived from α-amino acids, and the substituent on the ring dictates the properties of the resulting polymer. nih.gov A morpholine-2,5-dione monomer featuring a cyclohexylmethyl side chain can be synthesized from the corresponding amino acid, cyclohexylalanine.

The ROP of this monomer, often catalyzed by organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), breaks the ester bond in the ring to form a linear polymer chain. nih.govresearchgate.net The resulting polymer is a poly(morpholine-2,5-dione), a specific type of poly(ester amide), where the backbone consists of alternating ester and amide linkages. The pendant cyclohexylmethyl groups are regularly spaced along the polymer chain, directly influencing the material's final characteristics. While the polymerization of morpholine-2,5-diones derived from common amino acids like valine, leucine, and isoleucine has been well-studied, the incorporation of a cyclohexylmethyl group follows the same established chemical principles. nih.govresearchgate.net